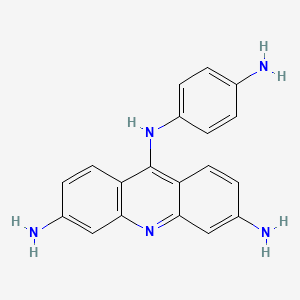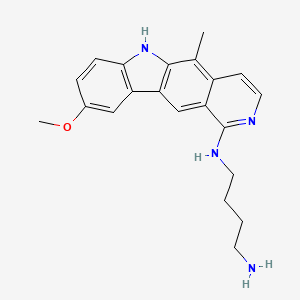
1,4-Butanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is a complex organic compound with a unique structure that combines a butanediamine backbone with a pyridocarbazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- typically involves multiple steps, including the formation of the pyridocarbazole core and subsequent attachment of the butanediamine moiety. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyridocarbazole core through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the methoxy and methyl groups through substitution reactions.
Coupling Reactions: Attachment of the butanediamine moiety via coupling reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Butanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1,4-Butanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Butanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in biological processes.
Interaction with Receptors: Modulation of receptor activity to elicit specific cellular responses.
Pathway Modulation: Influence on signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediamine: A simpler analog without the pyridocarbazole moiety.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A derivative with additional methyl groups.
Uniqueness
1,4-Butanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is unique due to its combination of a butanediamine backbone with a pyridocarbazole moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Propriétés
Numéro CAS |
74861-69-1 |
|---|---|
Formule moléculaire |
C21H24N4O |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
N'-(9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)butane-1,4-diamine |
InChI |
InChI=1S/C21H24N4O/c1-13-15-7-10-24-21(23-9-4-3-8-22)18(15)12-17-16-11-14(26-2)5-6-19(16)25-20(13)17/h5-7,10-12,25H,3-4,8-9,22H2,1-2H3,(H,23,24) |
Clé InChI |
HPYCAZXBOZKZRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CN=C(C2=CC3=C1NC4=C3C=C(C=C4)OC)NCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



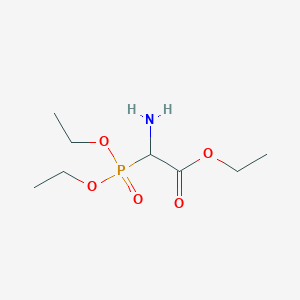
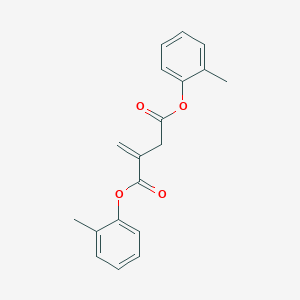

![Methyl [3-(morpholin-4-yl)propyl]carbamodithioate](/img/structure/B14443130.png)
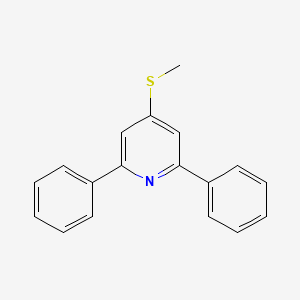
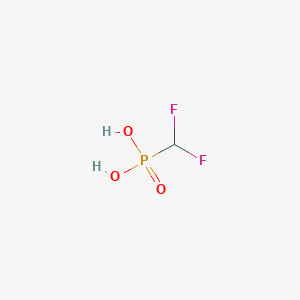

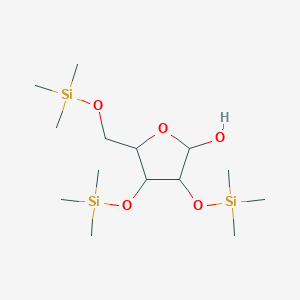
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[3-(dimethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14443184.png)
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)
